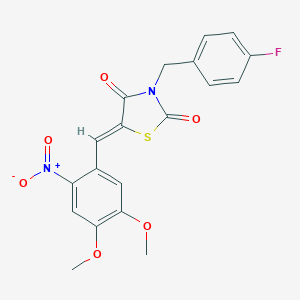![molecular formula C24H22N4O5 B302279 N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B302279.png)
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide, also known as DPHA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess herbicidal and insecticidal activities. In addition, it has been shown to inhibit the activity of COX-2 and AChE.
实验室实验的优点和局限性
One of the advantages of using N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide in lab experiments is its potential to possess multiple activities, which makes it a versatile compound for various applications. However, one of the limitations is the limited availability of the compound, which may hinder its widespread use in research.
未来方向
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide. One potential direction is to further study its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Another potential direction is to study its potential use in the development of new materials with improved properties. Additionally, further studies could be conducted to investigate the mechanism of action of N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide and its potential interactions with other compounds.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide involves the reaction of 3,4-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base to form the corresponding amide. The amide is then reacted with 4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenol in the presence of a base to form the final product, N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide.
科学研究应用
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In agriculture, N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide has been shown to possess herbicidal and insecticidal activities. In material science, it has been studied for its potential use in the development of new materials with improved properties.
属性
产品名称 |
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide |
|---|---|
分子式 |
C24H22N4O5 |
分子量 |
446.5 g/mol |
IUPAC 名称 |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C24H22N4O5/c1-16-3-8-20(13-17(16)2)26-23(29)15-33-22-11-4-18(5-12-22)14-25-27-24(30)19-6-9-21(10-7-19)28(31)32/h3-14H,15H2,1-2H3,(H,26,29)(H,27,30)/b25-14- |
InChI 键 |
QLYQDMSSOYZJSL-QFEZKATASA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302199.png)
![3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302200.png)
![3-(4-bromobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302201.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)

![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302208.png)
![N-[4-(3-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B302210.png)
![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B302211.png)
![4-chloro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B302214.png)
![3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid](/img/structure/B302216.png)
![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbenzohydrazide](/img/structure/B302218.png)